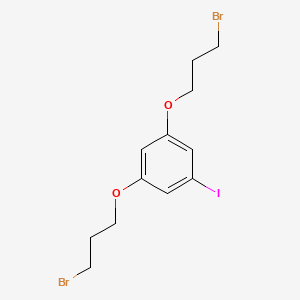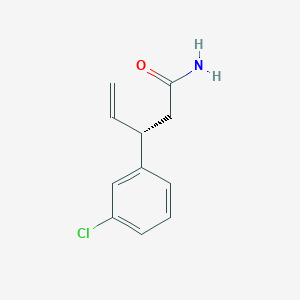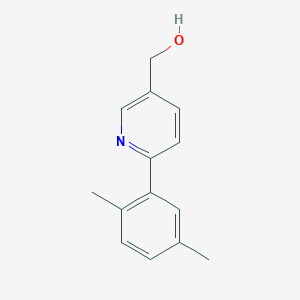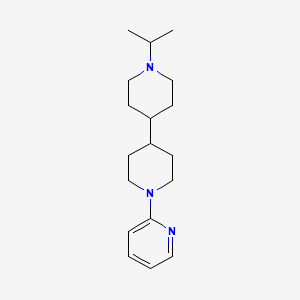![molecular formula C19H15F3N2O B12614585 N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 648420-54-6](/img/structure/B12614585.png)
N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a chemical compound characterized by the presence of a naphthalene ring and a trifluoromethyl-substituted phenyl group connected through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of naphthylamine with a trifluoromethyl-substituted benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea compound .
Industrial Production Methods
Industrial production of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can disrupt cell membrane integrity, leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea: Similar structure but lacks the naphthalene ring.
N-Naphthalen-1-yl-N’-{[4-(methyl)phenyl]methyl}urea: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to the presence of both the naphthalene ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
648420-54-6 |
|---|---|
Fórmula molecular |
C19H15F3N2O |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C19H15F3N2O/c20-19(21,22)15-10-8-13(9-11-15)12-23-18(25)24-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,23,24,25) |
Clave InChI |
IPJVABBSVJWOSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)

![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)

![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
